N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5O2S and its molecular weight is 301.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Angiotensin II Receptor Antagonistic Activities : The synthesis and biological activity of benzimidazole derivatives, which include structural components similar to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been explored. These compounds demonstrate significant angiotensin II (AII) receptor antagonistic activities, both in vitro and in vivo, suggesting potential applications in cardiovascular research (Kohara et al., 1996).
- Potential Antitumor and Antioxidant Agents : Research on fused and binary 1,3,4-thiadiazoles, which share structural characteristics with the mentioned compound, indicates potential applications as antitumor and antioxidant agents. This highlights the role of such compounds in cancer and oxidative stress research (Hamama et al., 2013).
- Anti-Inflammatory and Analgesic Agents : Studies on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar chemical structures have shown significant anti-inflammatory and analgesic activities. This suggests the application of such compounds in inflammation and pain management research (Abu‐Hashem et al., 2020).
Synthesis and Chemical Properties
- Synthesis of Heterocycles for Insecticidal Assessment : The synthesis of various heterocycles, including thiadiazoles, from precursors related to the compound has been explored for insecticidal applications against the cotton leafworm, Spodoptera littoralis. This indicates the potential agricultural applications of these compounds (Fadda et al., 2017).
- Stem Cell Research Applications : Related compounds, like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), are known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This underscores their significance in stem cell research and regenerative medicine (Ries et al., 2013).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anti-Inflammatory Activities : New derivatives of pyrimidine and thiophene, structurally related to the compound , have been synthesized and shown to possess notable antibacterial and anti-inflammatory activities. This suggests their potential use in antimicrobial and inflammation research (Lahsasni et al., 2018).
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may act as a photocatalyst, absorbing light and using the energy to drive chemical reactions .
Biochemical Pathways
The compound’s potential as a photocatalyst suggests it could be involved in photochemical reactions, which are a part of various biochemical pathways .
Pharmacokinetics
The compound’s potential as a photocatalyst suggests that its bioavailability could be influenced by light exposure .
Result of Action
As a potential photocatalyst, the compound could induce chemical reactions when exposed to light, leading to various molecular and cellular effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, light exposure could enhance the compound’s photocatalytic activity . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-12(9-2-3-10-11(8-9)17-21-16-10)14-5-7-18-6-1-4-15-13(18)20/h1-4,6,8H,5,7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLKLOISLFAWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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